![molecular formula C11H22N2O3 B1488375 2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide CAS No. 1600695-58-6](/img/structure/B1488375.png)
2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide
Overview
Description
“2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide” is a synthetic organic compound used in scientific research. It has a molecular weight of 230.31 . The compound is an oil at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O3/c1-11(2)8-12-5-9(16-11)6-15-7-10(14)13(3)4/h9,12H,5-8H2,1-4H3 . This indicates that the compound contains 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 230.31 .
Scientific Research Applications
Electrochemical Fluorination in Organic Chemistry
Electrochemical fluorination studies involving derivatives of cis-2,6-dimethylmorpholine have been conducted. For example, fluorination of the methyl esters of cis-2,6-dimethylmorpholino-group substituted carboxylic acids was performed, indicating applications in synthetic chemistry (Takashi et al., 1998).
Development of Antifungal Agents
Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified them as potential antifungal agents against various fungal species, including Candida and Aspergillus, indicating their relevance in the development of new antifungal medications (Bardiot et al., 2015).
Studies on Mutagenicity and Carcinogenicity
N-Nitroso-2-methoxy-2,6-dimethylmorpholine, a related compound, has been studied for its metabolic pathways and mutagenicity in hamsters, contributing to the understanding of chemical carcinogenesis (Gingell et al., 1980).
Crystallography and Structural Analysis
Research involving compounds with morpholino structures, such as the study of 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, contributes to crystallography and organic chemistry by analyzing the crystal structures of these compounds (Bakare et al., 2005).
Synthesis of Heterocyclic Compounds
Studies like the synthesis of N‐(3‐Cyano‐7‐ethoxy‐4‐oxo‐1,4‐dihydroquinolin‐6‐yl)acetamide demonstrate the role of morpholine derivatives in the synthesis of complex heterocyclic compounds, highlighting their importance in medicinal chemistry and drug development (Wenpeng et al., 2014).
Weak Interactions in Barbituric Acid Derivatives
Investigations into the interactions in derivatives of barbituric acid with morpholino groups provide insights into hydrogen bonding and stacking interactions, which are crucial for the development of pharmaceuticals and understanding molecular interactions (Khrustalev et al., 2008).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2)8-12-5-9(16-11)6-15-7-10(14)13(3)4/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCJKLPZPVVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)COCC(=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



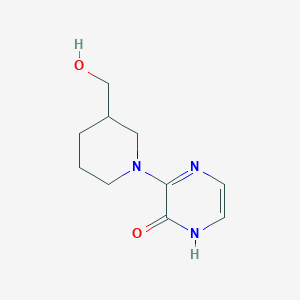


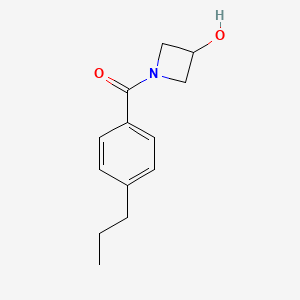


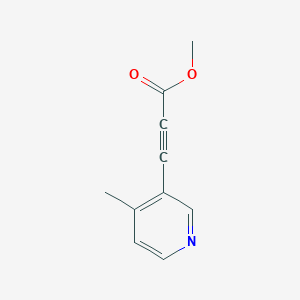
![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)
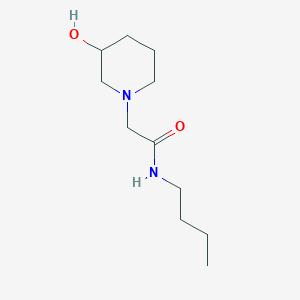
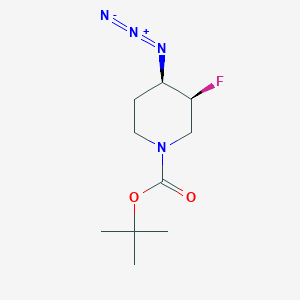
![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)
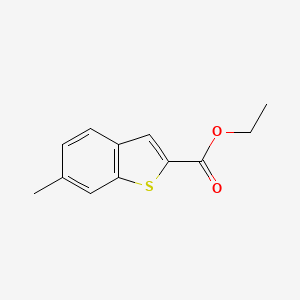

amine](/img/structure/B1488315.png)